molecular formula C10H5BrClNO2 B13207398 7-Bromo-5-chloroisoquinoline-1-carboxylic acid

7-Bromo-5-chloroisoquinoline-1-carboxylic acid

Cat. No.: B13207398
M. Wt: 286.51 g/mol
InChI Key: ADOWAZFJPGAZFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloroisoquinoline-1-carboxylic acid typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine and chlorine, along with a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

7-Bromo-5-chloroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-chloroisoquinoline-1-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups imparts distinct reactivity and stability, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

7-bromo-5-chloroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15)

InChI Key

ADOWAZFJPGAZFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=O)O

Origin of Product

United States

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